molecular formula C16H13N3O5S2 B2919731 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 476641-60-8

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2919731
CAS No.: 476641-60-8
M. Wt: 391.42
InChI Key: ZIQMEGVNOYCPQU-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 681231-27-6) is a synthetic small molecule of significant interest in medicinal chemistry and infectious disease research. This compound belongs to the nitrothiophene carboxamide (NTC) class, which has demonstrated potent and specific antibacterial properties. Research indicates that related NTC compounds function as novel prodrugs whose antibacterial activity is contingent upon activation by specific bacterial nitroreductase enzymes, such as NfsA and NfsB in E. coli . Once activated, these compounds exhibit bactericidal effects against a spectrum of Gram-negative pathogens, including multi-drug resistant clinical isolates of E. coli , Saligella spp., and Salmonella spp., and have shown efficacy in vivo models . The compound's structure, featuring a 5-nitrothiophene moiety linked to a substituted thiazole, is engineered to mitigate efflux by the Resistance Nodulation and cell Division (RND) pump, a major mechanism of multi-drug resistance in Gram-negative bacteria . Beyond its antibacterial applications, the structural architecture of this molecule, incorporating both thiophene and thiazole heterocycles, is a recognized pharmacophore in oncology research. Thiophene-carboxamide derivatives are investigated as biomimetics of known anticancer agents like Combretastatin A-4 (CA-4) and have shown promising anti-proliferative activity against various cancer cell lines, including hepatocellular carcinoma (Hep3B) . The thiazole ring is a privileged scaffold in drug discovery, known to confer ligand properties across diverse biological targets . This compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-23-9-3-4-10(12(7-9)24-2)11-8-25-16(17-11)18-15(20)13-5-6-14(26-13)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQMEGVNOYCPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally begins with the formation of the thiazole ring through cyclization methods involving thioamides and α-haloketones. Subsequently, the nitrothiophene moiety is introduced via nitration reactions. Finally, the amide bond formation with the dimethoxyphenyl group is achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The biological activity of this compound can be attributed to its structural components that interact with various molecular targets. The nitro group is known to participate in redox reactions, while the thiazole and phenyl rings can engage in π-π stacking interactions with aromatic residues in proteins. Such interactions may lead to the inhibition or modulation of enzyme activity or receptor functions .

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .
  • Antimicrobial Properties : Some thiazole derivatives have been reported to possess significant antibacterial and antifungal activities. These effects are often linked to their ability to disrupt microbial cell function .
  • Enzyme Inhibition : The compound's interaction with specific enzymes could lead to therapeutic effects in diseases where these enzymes play a crucial role. For example, certain thiazole derivatives have been identified as inhibitors of key metabolic pathways in pathogens .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • A study evaluating the cytotoxic effects of a series of thiazole derivatives found that specific modifications in their structure enhanced their activity against cancer cells .
  • Another investigation focused on the antimicrobial properties of thiazole-based compounds showed promising results against both gram-positive and gram-negative bacteria .

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer15
Compound BAntimicrobial20
This compoundPotential Anticancer/AntimicrobialTBD

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